

# An In-depth Technical Guide to the Chemical Properties of 5-hydroxy-arabinouridine

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## Compound of Interest

Compound Name: 5-Hydroxy-arabinouridine

Cat. No.: B12406849

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Disclaimer: Direct experimental data on **5-hydroxy-arabinouridine** is limited in publicly available literature. This guide synthesizes information from closely related compounds, particularly 5-hydroxyuridine, and general principles of nucleoside chemistry to provide a comprehensive overview for research and drug development professionals. All information pertaining to 5-hydroxyuridine is explicitly identified.

## Introduction

**5-hydroxy-arabinouridine** is a synthetic pyrimidine nucleoside analog. It belongs to the class of arabinonucleosides, which are characterized by the presence of an arabinose sugar moiety instead of the ribose found in natural uridine. The key structural feature of this compound is the hydroxyl group at the 5-position of the uracil base. This modification can significantly influence the molecule's chemical and biological properties, including its base-pairing interactions and recognition by cellular enzymes. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, and understanding the chemical properties of novel analogs like **5-hydroxy-arabinouridine** is crucial for the development of new therapeutic agents.

## Chemical and Physical Properties

Detailed experimental characterization of **5-hydroxy-arabinouridine** is not readily available. However, the properties of the closely related compound, 5-hydroxyuridine, which shares the same modified base, provide valuable insights. The primary structural difference is the stereochemistry of the 2'-hydroxyl group on the sugar ring (arabinose vs. ribose).

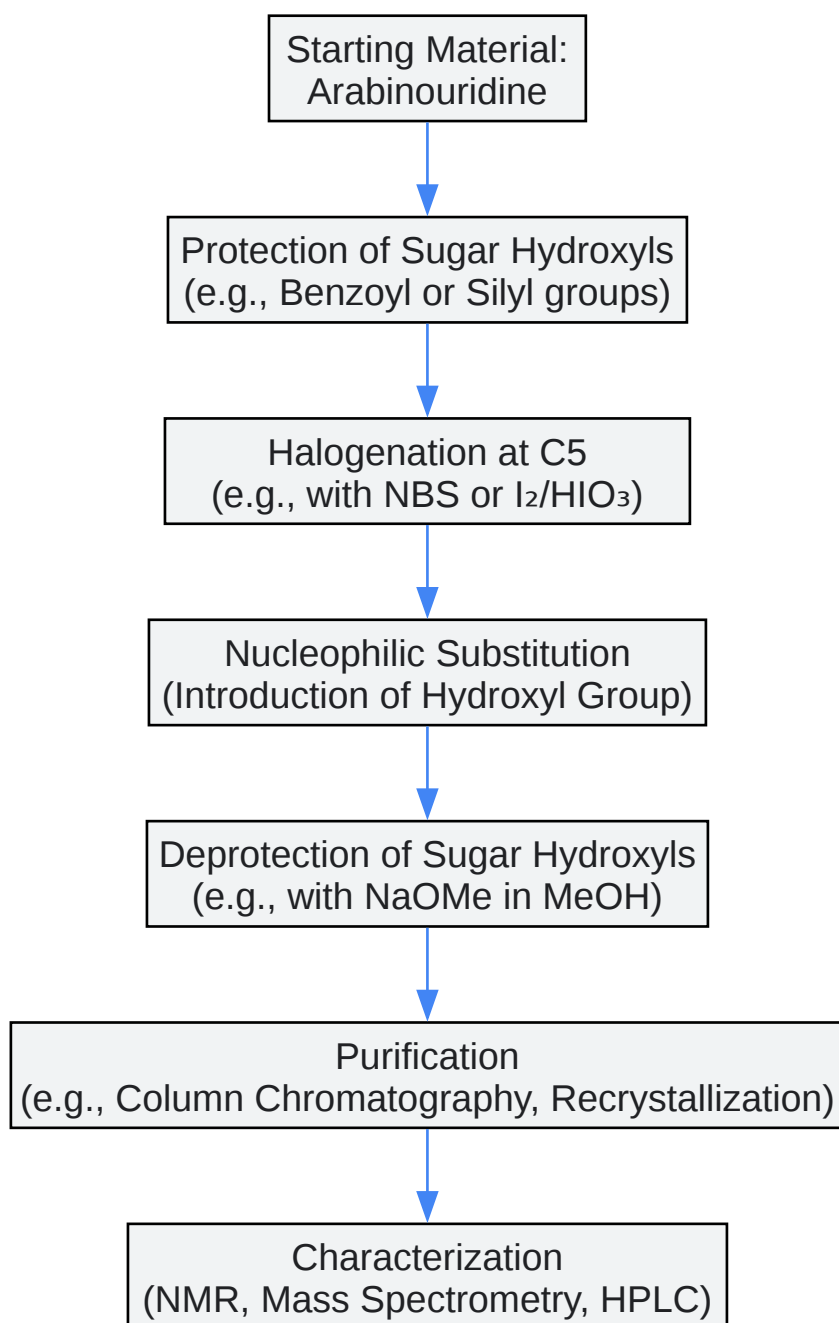
Table 1: Chemical and Physical Properties of 5-hydroxyuridine

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>7</sub>	PubChem[1]
Molecular Weight	260.20 g/mol	PubChem[1]
IUPAC Name	1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione	PubChem[1]
CAS Number	957-77-7	CAS Common Chemistry[2]
Melting Point	242-246 °C	CAS Common Chemistry, Chem-Impex[2][3]
Appearance	White to light yellow powder	Chem-Impex[3]
Solubility	Soluble in water	CymitQuimica[4]
XLogP3 (Computed)	-2.1	PubChem[1]
Hydrogen Bond Donor Count	6	PubChem[1]
Hydrogen Bond Acceptor Count	7	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

Note: This data is for 5-hydroxyuridine, not **5-hydroxy-arabinouridine**.

## Experimental Protocols

A definitive, optimized synthesis protocol for **5-hydroxy-arabinouridine** is not published. However, a plausible synthetic route can be devised based on established methods for the synthesis of 5-substituted arabinouridine derivatives.[5][6] The following outlines a generalized experimental workflow.



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#### Generalized Synthetic Workflow for **5-hydroxy-arabinouridine**.

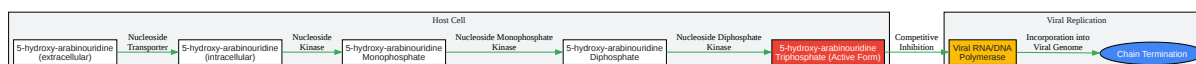
##### Methodology:

- **Protection of Arabinouridine:** The starting material, arabinouridine, would first have its sugar hydroxyl groups protected to prevent side reactions. This is commonly achieved using protecting groups such as benzoyl (Bz) or tert-butyldimethylsilyl (TBDMS) groups.

- **Halogenation of the Uracil Ring:** The protected arabinouridine would then undergo halogenation at the 5-position of the uracil ring. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.
- **Introduction of the 5-hydroxyl group:** The 5-halo-arabinouridine derivative can then be converted to the 5-hydroxy analog. This may be achieved through various methods, including nucleophilic substitution with a protected hydroxyl group followed by deprotection, or through metal-catalyzed hydroxylation reactions.
- **Deprotection:** The protecting groups on the sugar moiety are removed. For example, benzoyl groups can be removed by treatment with sodium methoxide in methanol.
- **Purification and Characterization:** The final product, **5-hydroxy-arabinouridine**, would be purified using techniques such as silica gel column chromatography and/or recrystallization. The structure and purity of the compound would then be confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

## Potential Signaling Pathways and Mechanism of Action

Specific signaling pathways involving **5-hydroxy-arabinouridine** have not been elucidated. However, as a nucleoside analog, its mechanism of action, particularly in an antiviral context, can be hypothesized to follow the general pathway of other such compounds.<sup>[7][8]</sup>



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Hypothetical Antiviral Mechanism of Action.

The proposed mechanism involves the following steps:

- **Cellular Uptake:** **5-hydroxy-arabinouridine** is transported into the host cell via nucleoside transporters.
- **Phosphorylation:** Inside the cell, it is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally its active triphosphate form.
- **Inhibition of Viral Polymerase:** The triphosphate analog can then act as a competitive inhibitor of the viral RNA or DNA polymerase, competing with the natural nucleoside triphosphate.
- **Chain Termination:** If incorporated into the growing viral DNA or RNA strand, the arabinose sugar moiety, particularly the 2'-hydroxyl in the 'up' position, can cause steric hindrance and prevent the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

## Conclusion

**5-hydroxy-arabinouridine** represents a potentially interesting molecule for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is scarce, by drawing parallels with its close analog, 5-hydroxyuridine, and understanding the general principles of nucleoside analog synthesis and mechanisms of action, a solid foundation for future research can be established. Further studies are warranted to synthesize and characterize this compound and to evaluate its biological activity, particularly its potential as an antiviral or anticancer agent.

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## References

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